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For Immediate Release

SHANGHAI, China – December 7, 2025 – This technical whitepaper provides an in-depth

analysis of the structure-activity relationship (SAR) of Fanregratinib (HMPL-453), a potent and

selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. This document is

intended for researchers, scientists, and drug development professionals, offering a

comprehensive overview of the compound's medicinal chemistry optimization, mechanism of

action, and the experimental methodologies used in its characterization.

Fanregratinib is a novel, orally available small molecule that has demonstrated significant anti-

tumor activity in preclinical models and is currently under clinical investigation for the treatment

of advanced solid tumors harboring FGFR alterations. Understanding the intricate relationship

between its chemical structure and biological activity is paramount for the development of next-

generation FGFR inhibitors and for optimizing its clinical application.

Core Structure and Potency
Fanregratinib's core scaffold, a substituted pyrimidine, has been extensively modified to

achieve high potency and selectivity for the FGFR kinase family. The key structural features

contributing to its activity have been elucidated through systematic medicinal chemistry efforts,

as detailed in the patent literature (WO2014139465A1).
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Fanregratinib exhibits low nanomolar potency against FGFR1, 2, and 3, with significantly less

activity against FGFR4 and a panel of other kinases, highlighting its selectivity. This selectivity

is crucial for minimizing off-target effects and improving the therapeutic index.

Kinase Target HMPL-453 IC50 (nM)

FGFR1 6

FGFR2 4

FGFR3 6

FGFR4 425

Data sourced from preclinical studies.

Cellular Activity
The potent enzymatic inhibition translates to effective suppression of FGFR signaling in cellular

contexts, leading to the inhibition of proliferation in cancer cell lines with FGFR alterations.

Cell Line FGFR Alteration HMPL-453 GI50 (nM)

SNU-16 FGFR2 amplification 5

NCI-H1581 FGFR1 amplification 3

RT112/84 FGFR3 fusion 105

KATO-III FGFR2 amplification 11

AN3CA No FGFR alteration >1500

Data sourced from preclinical

studies.

Mechanism of Action: Modulating the FGFR
Signaling Cascade
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Fanregratinib exerts its anti-tumor effects by competitively binding to the ATP-binding pocket

of the FGFR kinase domain. This inhibition prevents the phosphorylation of FGFR and the

subsequent activation of downstream signaling pathways critical for cell proliferation, survival,

and angiogenesis. The primary pathways attenuated by Fanregratinib include the RAS-RAF-

MEK-ERK and PI3K-AKT pathways.
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Figure 1: Fanregratinib's Inhibition of the FGFR Signaling Pathway
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Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

Fanregratinib.

In Vitro Kinase Inhibition Assay (LanthaScreen™)
The inhibitory activity of Fanregratinib against FGFR kinases was determined using the

LanthaScreen™ Eu Kinase Binding Assay.

Reagent Preparation: A 3X assay solution was prepared containing the kinase, Eu-labeled

anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer in a kinase buffer.

Compound Dilution: Fanregratinib and reference compounds were serially diluted in DMSO

and then further diluted in the kinase buffer.

Assay Procedure: In a 384-well plate, the compound dilutions were mixed with the 3X assay

solution. The reaction was incubated at room temperature for 60 minutes.

Data Acquisition: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was

measured on a suitable plate reader with an excitation wavelength of 340 nm and emission

wavelengths of 615 nm and 665 nm.

Data Analysis: The emission ratio of 665 nm to 615 nm was calculated. IC50 values were

determined by fitting the dose-response curves using a four-parameter logistic model.
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Figure 2: In Vitro Kinase Inhibition Assay Workflow

Cell Proliferation Assay (MTT)
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The anti-proliferative activity of Fanregratinib was assessed using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Seeding: Cancer cell lines were seeded in 96-well plates at an appropriate density and

allowed to adhere overnight.

Compound Treatment: Cells were treated with serial dilutions of Fanregratinib or vehicle

control (DMSO) for 72 hours.

MTT Addition: MTT reagent was added to each well and incubated for 4 hours to allow for

the formation of formazan crystals by viable cells.

Solubilization: The culture medium was removed, and DMSO was added to dissolve the

formazan crystals.

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate

reader.

Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle-

treated control. GI50 values were determined from the dose-response curves.
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Figure 3: Cell Proliferation (MTT) Assay Workflow

Conclusion
The structure-activity relationship studies of Fanregratinib have culminated in a highly potent

and selective FGFR1/2/3 inhibitor with promising anti-tumor activity. The detailed

understanding of its SAR and mechanism of action provides a solid foundation for its ongoing

clinical development and for the design of future targeted therapies for cancers with aberrant

FGFR signaling. This whitepaper serves as a valuable technical resource for the scientific

community engaged in oncology drug discovery and development.
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To cite this document: BenchChem. [Fanregratinib's Structure-Activity Relationship: A Deep
Dive into FGFR Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15576726#fanregratinib-structure-activity-
relationship-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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